4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester 4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 675602-57-0
VCID: VC3844337
InChI: InChI=1S/C17H18N2O4/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22/h3-9,18H,10-11H2,1-2H3
SMILES: CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol

4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester

CAS No.: 675602-57-0

Cat. No.: VC3844337

Molecular Formula: C17H18N2O4

Molecular Weight: 314.34 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester - 675602-57-0

Specification

CAS No. 675602-57-0
Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
IUPAC Name methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate
Standard InChI InChI=1S/C17H18N2O4/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22/h3-9,18H,10-11H2,1-2H3
Standard InChI Key YRANSWQWROMHIE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate core substituted with a nitro group at the 3-position and a [(4-methylbenzyl)amino]methyl group at the 4-position. The IUPAC name, methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate, reflects this arrangement . The SMILES notation CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]\text{CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]} provides a precise representation of its connectivity, highlighting the ester (C(=O)OCH3\text{C(=O)OCH}_3), nitro (NO2\text{NO}_2), and benzylamino (CH2NHCH2C6H4CH3\text{CH}_2\text{NHCH}_2\text{C}_6\text{H}_4\text{CH}_3) moieties .

Physical Characteristics

PropertyValue/DescriptionSource
Molecular FormulaC17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight314.34 g/mol
Density~1.3 g/cm³ (estimated)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF)

Synthesis and Reaction Pathways

Fischer Esterification and Functionalization

The synthesis of nitrobenzoate esters often begins with Fischer esterification, a reaction between a carboxylic acid and an alcohol under acidic conditions. For example, 4-amino-3-nitrobenzoic acid methyl ester is synthesized via a one-pot Fischer esterification in methanol, yielding a bright-yellow solid after 1 hour . Adapting this method, the target compound could be synthesized by introducing the [(4-methylbenzyl)amino]methyl group through nucleophilic substitution or reductive amination. Patent literature describes analogous routes where nitrobenzoate intermediates undergo substitution with benzylthiol or aminomethyl groups .

Key Reaction Conditions

  • Nucleophilic Substitution: A benzylamine derivative reacts with a bromomethyl-nitrobenzoate intermediate in polar solvents like dimethylformamide (DMF), often catalyzed by triethylamine or DMAP .

  • Purification: Liquid-liquid extraction or column chromatography is employed, with yields exceeding 95% under optimized conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4, 1 hour85–90%
Aminomethylation4-Methylbenzylamine, DMF, 20°C, 1 hour98%

Applications in Chemical Research

Pharmaceutical Intermediate

The nitro group’s electron-withdrawing properties make this compound a candidate for further reduction to amines, which are pivotal in drug discovery. For instance, nitroarenes are precursors to sulfonamides and heterocycles in antibiotics .

Agrochemical Development

Patent CN109879817B highlights nitrobenzoate derivatives as intermediates in herbicides such as mesosulfuron-methyl . The compound’s nitro and ester groups may facilitate binding to acetolactate synthase (ALS), a target in weed control agents.

Recent Advances and Future Directions

Recent entries in PubChem (2025) confirm ongoing interest in this compound, particularly in catalytic reduction studies and heterocyclic synthesis . Future research should explore its utility in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis.

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